molecular formula C139H217N33O40S B1591602 beta-Endorphin human fragment 1-27 CAS No. 76622-84-9

beta-Endorphin human fragment 1-27

Cat. No.: B1591602
CAS No.: 76622-84-9
M. Wt: 3022.5 g/mol
InChI Key: CMLHEPBOBGYCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “beta-Endorphin human fragment 1-27” is a synthetic peptide composed of multiple amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is complete.

    Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail (e.g., TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide would involve automated peptide synthesizers to streamline the SPPS process. Large-scale synthesis may require optimization of reaction conditions, purification steps (e.g., HPLC), and quality control measures to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like methionine can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various chemical modifiers depending on the desired modification.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions or as a building block for more complex molecules.

Biology

In biological research, the peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It may also be employed in studies related to peptide-based drug delivery systems.

Medicine

In medicine, synthetic peptides like this one have potential therapeutic applications. They can be used as drugs to target specific receptors, as vaccines to elicit immune responses, or as diagnostic tools to detect diseases.

Industry

In the industrial sector, peptides are used in various applications, including cosmetics, food additives, and agricultural products. This peptide could be explored for its potential use in these areas.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, or ion channels. The interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • beta-Endorphin human fragment 1-27
  • This compound

Uniqueness

This peptide’s uniqueness lies in its specific sequence and the presence of both D- and L-amino acids. The inclusion of D-amino acids can enhance the peptide’s stability, resistance to enzymatic degradation, and bioavailability. Compared to other similar peptides, this sequence may exhibit distinct biological activities and therapeutic potential.

Biological Activity

Beta-Endorphin (β-endorphin) is a potent endogenous opioid peptide derived from the pro-opiomelanocortin (POMC) precursor, primarily found in the hypothalamus and pituitary gland. The fragment β-endorphin (1-27) is a truncated form of β-endorphin that has garnered attention for its unique biological activities, particularly as an antagonist to the analgesic effects of its parent compound. This article explores the biological activity of β-endorphin (1-27), focusing on its mechanisms, effects on various physiological processes, and implications for therapeutic applications.

β-Endorphin (1-27) retains significant structural components of the full-length peptide, which is crucial for binding to opioid receptors. However, it exhibits distinct pharmacological properties:

  • Antagonistic Activity : β-Endorphin (1-27) has been shown to antagonize the analgesic effects of β-endorphin (1-31) when co-administered intracerebroventricularly in animal models. This antagonism is characterized by a parallel shift in the dose-response curve, indicating competition at the same receptor sites. Its potency as an antagonist is reported to be 4 to 5 times greater than that of naloxone, a well-known opioid antagonist .

Analgesic Activity

Despite its strong binding affinity for opioid receptors, β-endorphin (1-27) does not exhibit analgesic effects on its own. Instead, it acts to inhibit the analgesic actions of other opioids:

  • Inhibition of Analgesia : Studies have demonstrated that β-endorphin (1-27) effectively blocks both β-endorphin-induced and etorphine-induced analgesia in mice . This suggests that while it binds to opioid receptors, it does not activate them in a manner conducive to pain relief.

Insulin Secretion

Recent research indicates that β-endorphin (1-27) can potentiate insulin secretion under specific conditions:

  • Insulinotropic Effects : In isolated perfused rat pancreas experiments, β-endorphin (1-27) was found to enhance insulin secretion when glucose levels were elevated. This effect was transient, lasting only a few minutes, suggesting a role in acute insulin response rather than chronic regulation .

Table: Summary of Biological Activities of β-Endorphin (1-27)

ActivityDescriptionReference
Analgesic Antagonism Inhibits analgesia induced by β-endorphin and etorphine; 4–5 times more potent than naloxone
Insulin Secretion Potentiates insulin release in response to glucose; transient effect
Chemotactic Activity Exhibits chemotactic effects on human monocytes; N-terminal preserved for activity
Modulation of Immune Response Influences monocyte adhesion and inflammatory responses; non-opioid receptor interactions

Immune System Interactions

Research has highlighted the role of β-endophins in modulating immune responses. For example, studies have shown that:

  • Monocyte Adhesion : β-Endorphin (1-27) significantly increases THP-1 monocyte adhesion to human umbilical vein endothelial cells (HUVECs), indicating a potential role in inflammatory processes .

Neurological Effects

In neurological contexts, truncated forms like β-endorphin (1-27) have been implicated in behavioral modulation:

  • Behavioral Studies : Experiments have demonstrated that certain fragments can influence avoidance behavior without being affected by traditional opioid receptor antagonists like naltrexone .

Properties

IUPAC Name

5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H217N33O40S/c1-17-73(9)110(134(206)157-89(38-27-30-55-142)119(191)160-97(64-104(145)181)124(196)149-75(11)115(187)163-99(139(211)212)63-83-42-46-85(179)47-43-83)168-135(207)111(74(10)18-2)167-116(188)76(12)150-125(197)98(65-105(146)182)159-118(190)87(36-25-28-53-140)153-128(200)96(62-81-34-23-20-24-35-81)158-126(198)93(58-70(3)4)162-136(208)113(78(14)176)170-133(205)109(72(7)8)166-129(201)94(59-71(5)6)161-132(204)102-39-31-56-172(102)138(210)114(79(15)177)171-122(194)90(48-50-103(144)180)154-130(202)100(68-173)164-120(192)88(37-26-29-54-141)152-121(193)91(49-51-108(185)186)155-131(203)101(69-174)165-137(209)112(77(13)175)169-123(195)92(52-57-213-16)156-127(199)95(61-80-32-21-19-22-33-80)151-107(184)67-147-106(183)66-148-117(189)86(143)60-82-40-44-84(178)45-41-82/h19-24,32-35,40-47,70-79,86-102,109-114,173-179H,17-18,25-31,36-39,48-69,140-143H2,1-16H3,(H2,144,180)(H2,145,181)(H2,146,182)(H,147,183)(H,148,189)(H,149,196)(H,150,197)(H,151,184)(H,152,193)(H,153,200)(H,154,202)(H,155,203)(H,156,199)(H,157,206)(H,158,198)(H,159,190)(H,160,191)(H,161,204)(H,162,208)(H,163,187)(H,164,192)(H,165,209)(H,166,201)(H,167,188)(H,168,207)(H,169,195)(H,170,205)(H,171,194)(H,185,186)(H,211,212)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLHEPBOBGYCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H217N33O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583189
Record name Tyrosylglycylglycylphenylalanylmethionylthreonylseryl-alpha-glutamyllysylserylglutaminylthreonylprolylleucylvalylthreonylleucylphenylalanyllysylasparaginylalanylisoleucylisoleucyllysylasparaginylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3022.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76622-84-9
Record name Tyrosylglycylglycylphenylalanylmethionylthreonylseryl-alpha-glutamyllysylserylglutaminylthreonylprolylleucylvalylthreonylleucylphenylalanyllysylasparaginylalanylisoleucylisoleucyllysylasparaginylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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